molecular formula C8H4BrClF3N B13697579 n-(3-Bromophenyl)-2,2,2-trifluoroacetimidoyl chloride

n-(3-Bromophenyl)-2,2,2-trifluoroacetimidoyl chloride

Cat. No.: B13697579
M. Wt: 286.47 g/mol
InChI Key: UTXUEQBKVKSXBO-UHFFFAOYSA-N
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Description

n-(3-Bromophenyl)-2,2,2-trifluoroacetimidoyl chloride: is an organic compound characterized by the presence of a bromophenyl group and a trifluoroacetimidoyl chloride moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Bromophenyl)-2,2,2-trifluoroacetimidoyl chloride typically involves the reaction of 3-bromophenylamine with trifluoroacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques, such as column chromatography, is common to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions: n-(3-Bromophenyl)-2,2,2-trifluoroacetimidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles.

    Addition Reactions: The imidoyl chloride group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium iodide in acetone, which facilitates the substitution of the bromine atom.

    Addition Reactions: Nucleophiles such as amines or alcohols can react with the imidoyl chloride group under mild conditions.

Major Products Formed:

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Addition Reactions: Products include imidoyl derivatives with various substituents.

Scientific Research Applications

Chemistry: n-(3-Bromophenyl)-2,2,2-trifluoroacetimidoyl chloride is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

Biology and Medicine: The compound is investigated for its potential biological activities. Derivatives of this compound are studied for their antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity is exploited in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of n-(3-Bromophenyl)-2,2,2-trifluoroacetimidoyl chloride involves its interaction with nucleophiles. The imidoyl chloride group is highly reactive and can form covalent bonds with nucleophilic species. This reactivity is utilized in various chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Uniqueness: n-(3-Bromophenyl)-2,2,2-trifluoroacetimidoyl chloride is unique due to the presence of both a bromophenyl group and a trifluoroacetimidoyl chloride moiety. This combination imparts distinct reactivity and makes it valuable in various synthetic applications.

Properties

Molecular Formula

C8H4BrClF3N

Molecular Weight

286.47 g/mol

IUPAC Name

N-(3-bromophenyl)-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C8H4BrClF3N/c9-5-2-1-3-6(4-5)14-7(10)8(11,12)13/h1-4H

InChI Key

UTXUEQBKVKSXBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)N=C(C(F)(F)F)Cl

Origin of Product

United States

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